Cytarabine vs. Gemcitabine: Differential Sensitivity in Transport-Deficient Leukemia Models
In nucleoside transport-deficient CCRF-CEM leukemia variants (CEM/ARAC8C), cytarabine exhibits a 1,150-fold increase in IC50 compared to wild-type cells, whereas gemcitabine shows a 432-fold increase. In contrast, the L-nucleoside analog troxacitabine, which enters cells primarily via passive diffusion, shows only a 7-fold increase, demonstrating cytarabine's absolute dependence on functional nucleoside transporters for cellular uptake and efficacy [1]. This transporter dependency represents a critical failure point for cytarabine in malignancies with downregulated hENT1 or hCNT expression, a common resistance mechanism in relapsed/refractory disease.
| Evidence Dimension | Fold-increase in IC50 in transport-deficient vs. wild-type cells |
|---|---|
| Target Compound Data | 1,150-fold |
| Comparator Or Baseline | Gemcitabine: 432-fold; Troxacitabine: 7-fold |
| Quantified Difference | Cytarabine resistance is 2.7× greater than gemcitabine and 164× greater than troxacitabine |
| Conditions | CCRF-CEM human leukemia cell line; CEM/ARAC8C nucleoside transport-deficient variant; continuous drug exposure |
Why This Matters
This quantitative difference defines cytarabine's specific vulnerability to transporter-mediated resistance, directly informing patient stratification and rational combination or alternative agent selection.
- [1] Gourdeau H, Clarke ML, Ouellet F, Mowles D, Selner M, Richard A, et al. Mechanisms of uptake and resistance to troxacitabine, a novel deoxycytidine nucleoside analogue, in human leukemic and solid tumor cell lines. Cancer Res. 2001 Oct 1;61(19):7217-24. View Source
